5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide
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Overview
Description
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring substituted with a carboxamide group, a chlorinated phenyl ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated phenyl ring: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the chlorinated phenyl ring is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Addition of the trifluoromethyl group: This can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide under photochemical or thermal conditions.
Formation of the carboxamide group: The final step involves the reaction of the furan derivative with an amine, such as 2-methoxyaniline, under dehydrating conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-hydroxyphenyl)furan-2-carboxamide
- 5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-ethoxyphenyl)furan-2-carboxamide
Uniqueness
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under specific conditions.
Properties
IUPAC Name |
5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)11-6-7-13(20)12(10-11)19(21,22)23/h2-10H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJCXSYPCDGIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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